molecular formula C19H13F2N5O2S B11464085 N-(4-fluorophenyl)-2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetamide

N-(4-fluorophenyl)-2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetamide

Cat. No.: B11464085
M. Wt: 413.4 g/mol
InChI Key: SAHKQUSLUAKZFX-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of fluorophenyl groups, a pyrazolo[1,5-a][1,3,5]triazin-2-yl core, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a][1,3,5]triazin-2-yl core, followed by the introduction of the fluorophenyl groups and the sulfanylacetamide moiety. Key reagents include 4-fluoroaniline, thiourea, and acetic anhydride. Reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the pyrazolo[1,5-a][1,3,5]triazin-2-yl core can be reduced to a hydroxyl group.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Potential use in the development of advanced materials with unique electronic or photophysical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit a key enzyme involved in a metabolic pathway, thereby reducing the production of a harmful metabolite.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetamide is unique due to its combination of fluorophenyl groups and the pyrazolo[1,5-a][1,3,5]triazin-2-yl core, which imparts specific electronic and steric properties. This makes it distinct from other fluorine-containing compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C19H13F2N5O2S

Molecular Weight

413.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[[8-(4-fluorophenyl)-4-oxo-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H13F2N5O2S/c20-12-3-1-11(2-4-12)15-9-22-26-17(15)24-18(25-19(26)28)29-10-16(27)23-14-7-5-13(21)6-8-14/h1-9H,10H2,(H,23,27)(H,24,25,28)

InChI Key

SAHKQUSLUAKZFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3N=C(NC(=O)N3N=C2)SCC(=O)NC4=CC=C(C=C4)F)F

Origin of Product

United States

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